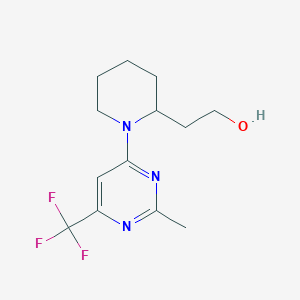![molecular formula C11H11NO3 B2564511 2-[2-(Prop-2-enoylamino)phenyl]acetic acid CAS No. 1250590-82-9](/img/structure/B2564511.png)
2-[2-(Prop-2-enoylamino)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(Prop-2-enoylamino)phenyl]acetic acid” is an organic compound with the IUPAC name [2-(acryloylamino)phenyl]acetic acid . It has a molecular weight of 205.21 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11NO3/c1-2-10(13)12-9-6-4-3-5-8(9)7-11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación
1. Illicit Synthesis Analysis
The acylative decarboxylation reaction of phenylacetic acid, used in clandestine laboratories for synthesizing phenyl-2-propanone, is studied. This reaction produces compounds like 1,3-diphenyl-2-methylpropene and enol acetates derived from dibenzylketone and phenyl-2-propanone. The study emphasizes the complexity of the reaction and the resultant impurities in illicit phenyl-2-propanone used for amphetamine production (Forbes & Kirkbride, 1992).
2. Heterocyclic Rearrangements
Research on 3-Benzoyl-5-phenyl-1,2,4-oxadiazole shows its reaction with phenylhydrazine in acetic acid, producing geometrical isomers. This study provides insights into heterocyclic rearrangements and characterizes the compounds using uv-visible, ir, and nmr spectra (Vivona, Ruccia, Frenna, & Spinelli, 1980).
3. Antihyperglycemic and Lipid Modulating Agents
A study synthesized phenyl acetic acid and alpha-hydroxy propionic acid derivatives, identifying compound 2c as potent in glucose and lipid lowering properties. This highlights the potential therapeutic applications of these compounds (Das et al., 2003).
4. Determination in Human Blood
Phenyl acetic acid, acting as a neuromodulator and related to disorders like depression and schizophrenia, is evaluated for its concentration in human blood using a gas chromatographic-mass spectrometric method. This research is significant for understanding the role of this compound in various affective disorders (Mangani et al., 2004).
5. Antibacterial and Antifungal Activities
The reaction of 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one (Chalcones) with various hydrazides under microwave irradiation resulted in the creation of pyrazole derivatives. These compounds were screened for antibacterial and antifungal activities, offering insights into potential pharmaceutical applications (Swarnkar, Ameta, & Vyas, 2014).
6. Electrochemical Properties
A study on synthesized derivatives of phenylglycine demonstrated improved electrochemical properties for supercapacitor applications. This research is crucial for advancing energy storage technologies (Kowsari et al., 2019).
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-[2-(prop-2-enoylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-10(13)12-9-6-4-3-5-8(9)7-11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYLZBYFCOSGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
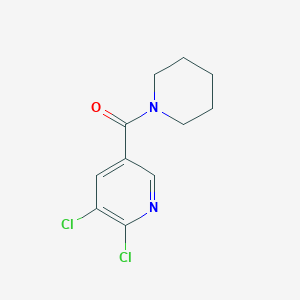


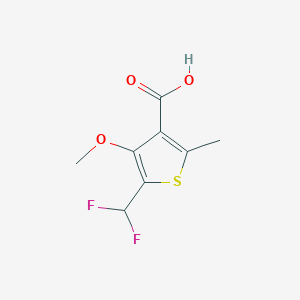
![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2564436.png)
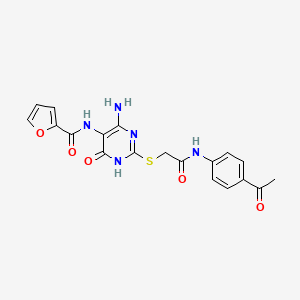
![4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-1H-indole](/img/structure/B2564438.png)

![8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2564441.png)
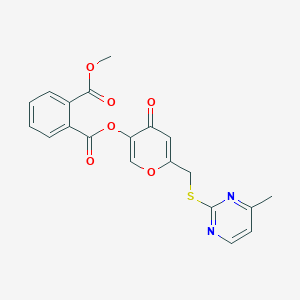

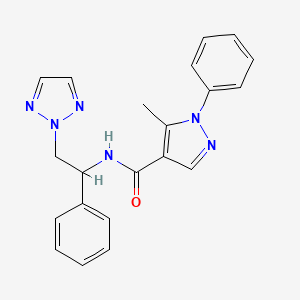
![5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2564449.png)
